![molecular formula C10H16O3 B13165798 1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
1-Oxaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[45]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield the desired product . Another method involves a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Decarboxylation: This reaction is typically carried out at high temperatures, with the reaction being first-order and homogeneous.
Substitution Reactions: Common reagents include halides and other nucleophiles, often in the presence of catalysts such as Pd(OAc)2–PPh3.
Major Products
Decarboxylation: The major product is a spiro compound with one less carbon atom.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways. Its spiro structure allows it to fit into specific enzyme active sites, influencing biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Uniqueness
1-Oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical properties. This structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-4-7-13-10(8)5-2-1-3-6-10/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
IKALNDRCVFQQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(CCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




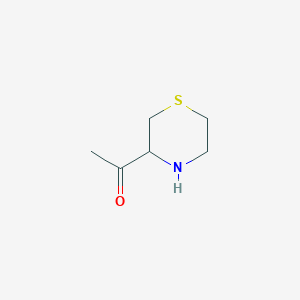
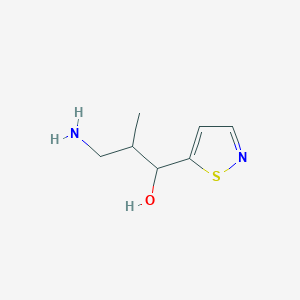
![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)

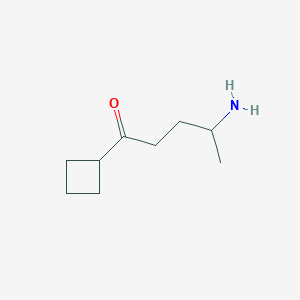
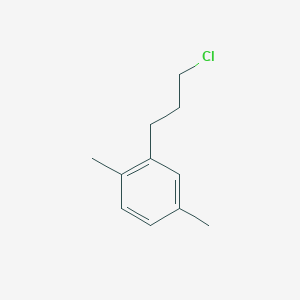
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
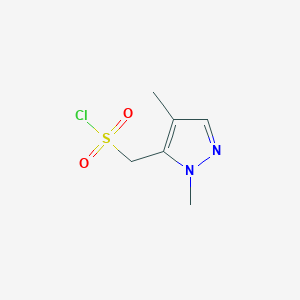
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
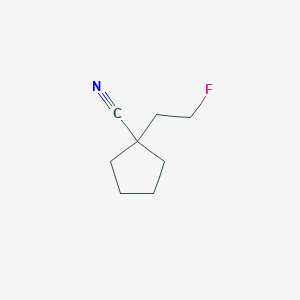
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
